2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 479411-91-1
VCID: VC8018559
InChI: InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C12H15BCl2O2
Molecular Weight: 273.0

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 479411-91-1

VCID: VC8018559

Molecular Formula: C12H15BCl2O2

Molecular Weight: 273.0

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 479411-91-1

Description

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C12H15BCl2O2 and a molecular weight of approximately 273.0 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between unsaturated organic compounds .

Synthesis and Applications

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by reacting 2,5-dichlorophenylboronic acid with 2,2-dimethyl-1,3-propanediol (pinacol) under appropriate conditions. This compound is a versatile intermediate in organic synthesis, particularly useful for introducing the 2,5-dichlorophenyl group into target molecules via cross-coupling reactions .

Hazard Information

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

  • Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

Comparison with Similar Compounds

Other compounds in the same class, such as 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, share similar properties and applications but differ in their phenyl substituents . The choice of compound depends on the specific requirements of the synthesis, including the desired substituents on the phenyl ring.

CAS No. 479411-91-1
Product Name 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C12H15BCl2O2
Molecular Weight 273.0
IUPAC Name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Standard InChIKey LKYDZNPXUVVSCZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
PubChem Compound 57416222
Last Modified Aug 19 2023

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